![molecular formula C20H19ClFN3O B2466736 8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185100-23-5](/img/structure/B2466736.png)
8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antipsychotic Agent Research
8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one and related compounds have been studied as potential antipsychotic agents. These compounds, including 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, have shown promising results in biochemical and behavioral pharmacological test models. They exhibit a reduced propensity for neurological side effects, which is a significant benefit in antipsychotic drug development (Wise et al., 1985).
Anticonvulsant Activity
Research has also focused on the anticonvulsant properties of fluoro and trifluoromethyl substituents in N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. These compounds have demonstrated increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests (Obniska et al., 2006).
Research in ORL1 Receptor Agonists
The compound 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and similar derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).
Tachykinin NK2 Receptor Antagonists
A series of spiropiperidines, including 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, have been synthesized. These compounds show equivalent NK2 receptor binding affinity and have been found to be potent NK2 receptor antagonists, demonstrating selectivity and long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995).
properties
IUPAC Name |
8-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENWQMMPUBEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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